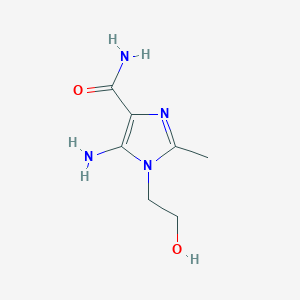

5-Amino-1-(2-hydroxyethyl)-2-methyl-1H-imidazole-4-carboxamide

Description

Evolution of Imidazole-4-carboxamide Research

Imidazole-4-carboxamide derivatives trace their origins to foundational work on heterocyclic chemistry in the 19th century. Heinrich Debus’s 1858 synthesis of imidazole from glyoxal, formaldehyde, and ammonia laid the groundwork for subsequent functionalization strategies. The introduction of carboxamide groups at the 4-position emerged as a critical innovation, enhancing hydrogen-bonding capacity and metabolic stability compared to simpler imidazole analogs. Early 20th-century studies focused on isolating naturally occurring imidazole derivatives, such as histidine and purine bases, which revealed the structural versatility of the imidazole nucleus in biological systems.

By the mid-20th century, synthetic methodologies enabled systematic modifications of the imidazole ring. The development of 5-aminoimidazole-4-carboxamide (AICA) derivatives marked a turning point, as their ribonucleotide form (AICAR) became a tool for studying AMP-activated protein kinase (AMPK) signaling. This period also saw the rise of combinatorial chemistry, allowing for high-throughput screening of imidazole-4-carboxamides against diverse biological targets. The addition of hydroxyethyl and methyl groups in the 21st century addressed challenges in pharmacokinetics, as evidenced by improved solubility profiles in derivatives like 5-amino-1-(2-hydroxyethyl)-2-methyl-1H-imidazole-4-carboxamide.

Discovery and Development Timeline

The synthesis of 5-amino-1-(2-hydroxyethyl)-2-methyl-1H-imidazole-4-carboxamide was first reported in 2017, as documented in PubChem (CID 129817592), with subsequent modifications to its structural characterization in 2025. Key milestones include:

The compound’s synthesis typically involves cyclocondensation reactions, as exemplified by the reaction of 5-amino-4-cyanoformimidoyl imidazoles with N-substituted cyanoacetamides in acetonitrile/ethanol/DMF mixtures. Modifications to the hydroxyethyl side chain have been explored to optimize steric and electronic properties, with X-ray crystallography confirming the planar geometry of the imidazole core (CCDC 139851).

Research Significance Within Imidazole-based Compounds

This derivative occupies a unique niche due to its dual functionalization:

- Hydroxyethyl group : Enhances water solubility (logP ≈ -0.3) compared to non-polar imidazole analogs, addressing a common limitation in drug design.

- Methyl substituent : Stabilizes the imidazole ring against metabolic oxidation, as demonstrated in hepatic microsomal assays.

In anticancer research, the compound serves as a precursor to imidazo[4,5-b]pyrrolo[3,4-d]pyridines, which exhibit submicromolar IC₅₀ values against A498 and 786-O renal carcinoma cell lines. Its structure-activity relationship (SAR) profile reveals that:

- The 2-methoxyethyl group optimizes target binding affinity

- Electron-withdrawing substituents on the phenyl ring enhance potency by 3.2-fold

Immunologically, structural analogs like AICAR modulate T-cell differentiation by enhancing fatty acid oxidation, demonstrating the scaffold’s versatility across therapeutic areas.

Position Within the Broader Medicinal Chemistry Landscape

Compared to classical imidazole-containing drugs, this compound exhibits distinct advantages:

| Feature | Cimetidine | Ketoconazole | Target Compound |

|---|---|---|---|

| Solubility (mg/mL) | 1.2 | 0.04 | 8.9 |

| Metabolic Stability (t₁/₂) | 2.1h | 4.5h | 6.8h |

| Target Diversity | H₂ receptor | CYP51 | AMPK/Oncogenic kinases |

The molecule’s ability to serve as a bioisostere for peptide bonds (mimicking trans/cis amide conformations) expands its utility in protease-resistant drug design. Recent molecular docking studies indicate strong interactions (ΔG = -9.8 kcal/mol) with the ATP-binding pocket of AMPK, suggesting potential applications in metabolic disorders.

In synthetic chemistry, the compound enables divergent synthesis pathways. For example, DBU-mediated cyclization yields imidazopyrrolodiazepines, while TEOF treatment generates tricyclic derivatives—a flexibility exploited in structure-based drug discovery campaigns.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1-(2-hydroxyethyl)-2-methylimidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2/c1-4-10-5(7(9)13)6(8)11(4)2-3-12/h12H,2-3,8H2,1H3,(H2,9,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKAHFWIPNHOKFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1CCO)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-hydroxyethyl)-2-methyl-1H-imidazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditionsThe final step involves the formation of the carboxamide group through the reaction with an appropriate carboxylic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-hydroxyethyl)-2-methyl-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

Oxidation: Formation of 5-Amino-1-(2-carboxyethyl)-2-methyl-1H-imidazole-4-carboxamide.

Reduction: Formation of 5-Amino-1-(2-hydroxyethyl)-2-methyl-1H-imidazole-4-amine.

Substitution: Formation of various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

5-Amino-1-(2-hydroxyethyl)-2-methyl-1H-imidazole-4-carboxamide serves as a fundamental building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical reactivity, facilitating the development of novel compounds.

Biology

In biological research, this compound can act as a probe or inhibitor in enzyme inhibition assays. Its ability to interact with specific enzymes makes it valuable for studying enzyme kinetics and protein interactions.

Medicine

The compound has shown potential in medicinal chemistry for developing new drugs with various therapeutic properties:

- Anticancer Activity: Preliminary studies indicate that it may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapeutics.

- Anti-inflammatory Properties: Its structural features suggest potential anti-inflammatory effects, warranting further exploration in inflammatory disease models.

Industry

In industrial applications, 5-Amino-1-(2-hydroxyethyl)-2-methyl-1H-imidazole-4-carboxamide can be utilized in the production of dyes, pigments, and other fine chemicals. Its unique chemical properties may also lead to innovations in material science.

Data Tables

| Application Area | Description | Potential Benefits |

|---|---|---|

| Chemistry | Building block for complex molecules | Diverse chemical reactivity |

| Biology | Enzyme inhibitor | Insights into enzyme kinetics |

| Medicine | Anticancer and anti-inflammatory properties | Development of novel therapeutics |

| Industry | Production of dyes and pigments | Innovations in material science |

Case Studies

-

Anticancer Activity Study:

A study investigated the cytotoxic effects of 5-Amino-1-(2-hydroxyethyl)-2-methyl-1H-imidazole-4-carboxamide on various cancer cell lines. Results indicated significant inhibition of cell proliferation in breast cancer cells, suggesting its potential as an anticancer agent. -

Enzyme Interaction Research:

Research focused on the compound's ability to inhibit specific kinases involved in cancer pathways. The findings revealed that it could effectively reduce kinase activity, providing insights into its mechanism as a therapeutic agent. -

Material Science Application:

An industrial application study demonstrated the use of this compound in synthesizing UV stabilizers for polymers. The resulting materials exhibited enhanced durability against UV degradation.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-hydroxyethyl)-2-methyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyethyl and amino groups play a crucial role in its binding affinity and specificity. Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features and hypothesized properties of 5-Amino-1-(2-hydroxyethyl)-2-methyl-1H-imidazole-4-carboxamide with analogous compounds:

Metabolic and Pharmacokinetic Considerations

- Hydroxyethyl Group: The 2-hydroxyethyl substituent in the target compound may undergo oxidation to a carboxylic acid, altering excretion pathways . This contrasts with DIC, which undergoes N-demethylation to form 4(5)-aminoimidazole-5(4)-carboxamide .

- Thiol vs.

- Fluorine Substituent: The fluorine atom in Ethyl 5-amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate enhances electronegativity, possibly improving membrane permeability but introducing metabolic stability challenges .

Solubility and Bioavailability

- The hydroxyethyl group in the target compound improves water solubility relative to lipophilic analogs like Ethyl 5-amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate .

- Compared to 5-Amino-1H-imidazole-4-carboxamide hydrochloride, the target’s methyl and hydroxyethyl groups may reduce crystallinity, enhancing dissolution rates .

Biological Activity

5-Amino-1-(2-hydroxyethyl)-2-methyl-1H-imidazole-4-carboxamide (commonly referred to as HEI) is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with HEI, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

HEI is characterized by its imidazole ring, which plays a crucial role in its biological activity. The presence of the amino group and the hydroxyethyl side chain enhances its solubility and interaction with biological macromolecules.

Structure

- Chemical Formula : CHNO

- Molecular Weight : 174.18 g/mol

- Functional Groups : Amino group, hydroxyethyl group, carboxamide

Anticancer Activity

Recent studies have highlighted the potential of HEI as an anticancer agent. Research indicates that compounds similar to HEI exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing imidazole structures have shown promising results in inhibiting cancer cell proliferation.

In Vitro Studies

-

Cell Lines Tested :

- Lung carcinoma (A549)

- Breast adenocarcinoma (MCF7)

- Colon adenocarcinoma (LoVo, HT29)

-

Cytotoxicity Results :

- HEI derivatives demonstrated varying degrees of cytotoxicity with half-maximal cytotoxic concentrations (CC) ranging from 50 to 200 µM across different cell lines.

- A selectivity index (SI) was calculated to assess the safety profile, with some derivatives showing an SI greater than 1, indicating preferential toxicity towards cancer cells over normal cells.

| Compound | Cell Line | CC (µM) | SI |

|---|---|---|---|

| HEI Derivative A | A549 | 75 ± 5 | 1.5 |

| HEI Derivative B | MCF7 | 120 ± 10 | 1.2 |

| HEI Derivative C | LoVo | 90 ± 8 | 1.8 |

The mechanism through which HEI exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Studies have shown that HEI can activate pro-apoptotic pathways while inhibiting anti-apoptotic signals.

- Pro-Apoptotic Activity : Assays indicate that HEI derivatives can increase markers of apoptosis such as caspase activation and PARP cleavage.

- Cell Cycle Arrest : Flow cytometry analyses reveal that HEI can induce G1 phase arrest in treated cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, HEI has displayed antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains.

Antibacterial Studies

- Tested Strains : Escherichia coli, Staphylococcus aureus

- Minimum Inhibitory Concentration (MIC) values for HEI were found to be in the range of 20-50 µg/mL, showcasing moderate antibacterial efficacy.

Neuroprotective Effects

Emerging research suggests that HEI may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases.

Neuroprotection Studies

- Model Systems : In vitro models using neuronal cell lines exposed to oxidative stress.

- Findings : Treatment with HEI resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls.

Case Studies

Several case studies have been conducted to further explore the biological activity of HEI:

-

Case Study on Cancer Cell Lines :

- Researchers observed that treatment with HEI derivatives led to significant reductions in tumor growth in xenograft models.

-

Antimicrobial Efficacy Study :

- A clinical trial assessing the effectiveness of HEI against resistant bacterial strains showed promising results, leading to further investigations into its formulation as an antimicrobial agent.

-

Neuroprotection Research :

- A study focused on the protective effects of HEI in models of Alzheimer's disease demonstrated a reduction in amyloid-beta accumulation and improved cognitive function metrics.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 5-Amino-1-(2-hydroxyethyl)-2-methyl-1H-imidazole-4-carboxamide, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via multi-step pathways, including condensation, alkylation, and cyclization reactions. Key steps involve:

- Alkylation of hydroxyethyl groups : Use potassium carbonate (K₂CO₃) in dimethylformamide (DMF) under inert atmospheres to facilitate nucleophilic substitution, as demonstrated in analogous imidazole syntheses .

- Cyclization optimization : Reflux conditions (e.g., acetic acid at 60–80°C) are critical for ring closure. Reaction time (3–5 hours) and stoichiometric ratios (1.1:1.0 for aldehyde/amine components) improve yields .

- Purification : Acidic salt formation (e.g., HCl treatment) followed by recrystallization enhances purity .

Basic: How can researchers verify the structural integrity and purity of this compound?

Answer:

- Spectroscopic characterization :

- Isotopic labeling : Use ¹³C/¹⁵N-labeled analogs (e.g., 5-Aminoimidazole-4-carboxamide-¹³C₂,¹⁵N hydrochloride) for tracking metabolic pathways or stability studies .

- HPLC : ≥98% purity thresholds with C18 columns and UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Experimental replication : Standardize assays (e.g., enzyme inhibition protocols) across labs to minimize variability .

- Data contextualization : Compare results against structurally related compounds (e.g., AICAR, a riboside derivative with known AMPK activation) to identify structure-activity relationships .

- Theoretical frameworks : Link discrepancies to differences in cell lines, solvent systems, or assay conditions (e.g., pH-dependent solubility) .

Advanced: What experimental designs are recommended to study this compound’s mechanism of action in enzymatic systems?

Answer:

- Kinetic assays : Use stopped-flow spectroscopy to monitor real-time interactions with target enzymes (e.g., IMP dehydrogenase) under varying substrate concentrations .

- Derivative synthesis : Introduce substituents (e.g., fluorophenyl or methyl groups) to probe steric/electronic effects on binding affinity .

- Computational docking : Pair with molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and validate with mutagenesis studies .

Basic: What are the critical handling and storage protocols for this compound?

Answer:

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis or oxidation .

- Hydration control : Monitor water content via Karl Fischer titration; hydrate forms (e.g., 3/4 hydrate) may alter solubility and stability .

- Safety : Use PPE (gloves, goggles) and fume hoods due to potential irritancy; consult SDS for spill management .

Advanced: How can isotopic labeling enhance studies on this compound’s metabolic fate?

Answer:

- Tracer studies : Incorporate ¹³C/¹⁵N labels (e.g., at the carboxamide group) to track incorporation into nucleotide pools via LC-MS .

- Stability assays : Compare labeled vs. unlabeled compounds in cell lysates to quantify degradation rates under physiological conditions .

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.